REACTION_CXSMILES
|
[Cl:1][C:2]1[C:17]([NH:18][S:19]([CH2:22][CH2:23][CH3:24])(=[O:21])=[O:20])=[CH:16][CH:15]=[C:14]([F:25])[C:3]=1[C:4]([O:6]CC1C=CC=CC=1)=[O:5].[OH-].[Ba+2].[OH-].Cl.C(=O)(O)[O-].[Na+]>O1CCOCC1.O>[Cl:1][C:2]1[C:17]([NH:18][S:19]([CH2:22][CH2:23][CH3:24])(=[O:20])=[O:21])=[CH:16][CH:15]=[C:14]([F:25])[C:3]=1[C:4]([OH:6])=[O:5] |f:1.2.3,5.6|
|
Name
|
Benzyl 2-chloro-6-fluoro-3-(propylsulfonamido)benzoate
|
Quantity
|
174.5 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OCC2=CC=CC=C2)C(=CC=C1NS(=O)(=O)CCC)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
100.7 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The extracts were washed with water (2×) and brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C(=CC=C1NS(=O)(=O)CCC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.256 mmol | |
AMOUNT: MASS | 75.7 mg | |
YIELD: PERCENTYIELD | 56.6% | |
YIELD: CALCULATEDPERCENTYIELD | 56.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |